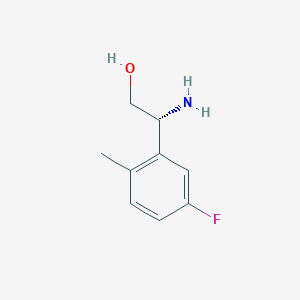

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

Description

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is a chiral β-amino alcohol characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The stereochemistry at the chiral center (R-configuration) and the substituent pattern on the aromatic ring are critical to its physicochemical and biological properties. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators. Its fluorine and methyl substituents influence electronic, steric, and hydrophobic interactions, making it a candidate for targeted drug design.

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |

InChI Key |

WGTMOFGBEDUOSH-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](CO)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Studies

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has been investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets, including enzymes and receptors, positions it as a candidate for drug development. Research indicates that the compound may modulate the activity of these targets through specific interactions that involve hydrogen bonding and hydrophobic contacts.

Drug Design

The unique structural characteristics of (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL make it an interesting subject for computational drug design studies. Molecular docking studies have suggested that this compound can fit into active sites of certain proteins, indicating potential therapeutic applications in treating diseases where these proteins play critical roles .

Studies have shown that (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL exhibits significant biological activity. Its mechanism of action involves interactions with various biological targets, potentially influencing their function and leading to therapeutic effects. For instance, it has been noted to act as an inhibitor in enzyme assays, demonstrating its potential as a lead compound in drug discovery .

Case Study 1: Inhibitory Activity

In a study focused on the inhibitory effects of various compounds on monoamine oxidase B (MAO-B), (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL was evaluated for its potential as a selective inhibitor. The results indicated that the compound exhibited competitive inhibition properties, suggesting its utility in treating neurodegenerative diseases where MAO-B plays a critical role .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL with specific protein targets. These studies revealed favorable binding interactions, supporting further investigation into its pharmacological applications .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL with three analogs from published studies:

Key Observations :

- Substituent Effects: The target compound’s methyl group (vs. Bromine in the analog adds steric bulk and polarizability, favoring halogen bonding.

- Positional Isomerism : In dichloro analogs , shifting chlorine from 2,4- to 2,6-positions minimally impacts IC50 but alters hydrogen bond lengths (1.96–2.20 Å) and π–π interaction distances (4.13–4.25 Å).

Enzyme Inhibition (Collagenase)

The dichloro analogs exhibit collagenase inhibition with:

- IC50 : ~10 µM (both 2,4- and 2,6-dichloro derivatives).

- Gibbs Free Energy (ΔG) : -6.4 to -6.5 kcal/mol, indicating strong binding.

- Interactions :

- Hydrogen bonding between carbonyl oxygen and Gln215 (2.20 Å for 2,4-Cl vs. 1.96 Å for 2,6-Cl).

- π–π stacking with Tyr201 (4.13 Å vs. 4.25 Å).

Comparison to Target Compound :

While the target compound lacks an alkyne chain or carboxylic acid group, its methyl group may hinder π–π interactions compared to halogens. Fluorine’s electron-withdrawing effect could stabilize hydrogen bonds, but steric bulk from methyl might reduce binding affinity.

Halogen vs. Methyl Substituents

Biological Activity

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL, also known as (R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol, is a chiral amino alcohol with significant biological activity. This compound has garnered attention in pharmacology due to its interactions with various biological targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₉H₁₂FNO

- Molecular Weight : 169.20 g/mol

- IUPAC Name : 2-amino-2-(5-fluoro-2-methylphenyl)ethanol

- CAS Number : 128495-48-7

The compound features an amino group, a hydroxyl group, and a fluoro-substituted aromatic ring, which contribute to its unique chemical properties and biological interactions .

The biological activity of (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL primarily involves:

- Hydrogen Bonding : The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds with biological targets, enhancing binding affinity.

- Receptor Interaction : The fluoro-substituted aromatic ring increases specificity for certain receptors, potentially modulating their activity .

Research indicates that this compound may interact with cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Pharmacological Implications

- Enzyme Inhibition : (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for drug development .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL exhibit antimicrobial properties against various bacterial strains. For instance:

- Cytotoxicity Studies : Research involving cancer cell lines has indicated that this compound may exert cytotoxic effects on specific cancer types, such as HepG2 and A375 cells, although further studies are needed to confirm these findings .

Comparative Analysis with Similar Compounds

The unique structure of (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL distinguishes it from other compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-OL | 1270477-85-4 | Different fluorine position |

| (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-OL | 1212875-75-6 | Different substitution pattern |

| (R)-2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-OL | 1391434-49-3 | Chlorine substitution instead of fluorine |

The distinct fluorine substitution pattern may enhance the compound's efficacy as a pharmaceutical agent compared to structurally similar compounds .

Study on Antimicrobial Properties

A recent study assessed the antimicrobial activity of various derivatives of amino alcohols, including (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL. The results indicated notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Pharmacokinetic Studies

In vivo pharmacokinetic studies have shown that after administration in animal models, the compound exhibits favorable bioavailability and tissue distribution characteristics. These studies are crucial for understanding the therapeutic potential and safety profile of (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL .

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL, and how can enantiomeric purity be ensured?

The compound is typically synthesized via asymmetric hydrogenation of ketone precursors or chiral resolution of racemic mixtures. Enantiomeric purity can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy. For intermediates, stereoselective reduction of imines using catalysts like Corey-Bakshi-Shibata (CBS) may enhance stereochemical control .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and stereochemistry.

- X-ray crystallography for absolute configuration determination (e.g., as demonstrated for structurally related compounds in and ).

- Mass spectrometry (HRMS) to verify molecular weight (169.20 g/mol) and fragmentation patterns .

Q. How should researchers handle and store (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL safely?

Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use PPE (gloves, goggles) due to potential health hazards (H315: Skin irritation; H319: Eye irritation). Dispose via incineration or licensed waste management services compliant with local regulations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

The (R)-enantiomer may exhibit distinct binding affinities compared to the (S)-form due to spatial compatibility with chiral binding pockets. For example, related amino-alcohols show enantiomer-specific activity in neurotransmitter receptor assays (e.g., β-adrenergic receptors). Computational docking studies (using AutoDock Vina) paired with in vitro assays (e.g., radioligand binding) are recommended to validate stereochemical effects .

Q. What strategies resolve contradictions in solubility data for this compound?

Reported discrepancies in solubility (e.g., polar vs. organic solvents) can arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility should be measured in standardized buffers (e.g., PBS at pH 7.4) under controlled temperature .

Q. How can researchers optimize catalytic asymmetric synthesis to improve yield and reduce byproducts?

Screen chiral ligands (e.g., BINAP, Josiphos) with transition metals (Ru, Rh) to enhance enantioselectivity. Reaction parameters (temperature, pressure, solvent polarity) should be optimized via Design of Experiments (DoE). Monitor reaction progress using in situ FTIR or Raman spectroscopy to minimize over-reduction or racemization .

Q. What computational methods predict the metabolic stability of this compound?

Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism. Molecular dynamics simulations (e.g., GROMACS) can model interactions with cytochrome P450 enzymes. Validate predictions with in vitro hepatocyte assays or microsomal stability studies .

Troubleshooting Experimental Challenges

Q. How to address low recovery rates during chiral resolution?

Low recovery may stem from poor column loading or mobile phase incompatibility. Optimize the chiral stationary phase (CSP) and mobile phase (e.g., hexane:isopropanol gradients). Pre-purify the racemic mixture via flash chromatography to remove impurities that compete for CSP binding sites .

Q. What causes variability in biological assay results, and how can it be mitigated?

Batch-to-batch variability in compound purity or residual solvents (e.g., DMF) can affect assay outcomes. Implement strict QC protocols:

- Quantify impurities via GC-MS or LC-MS.

- Use cell-based assays with internal controls (e.g., reference agonists/antagonists) to normalize data .

Application in Pharmacological Research

Q. How is this compound utilized in developing CNS-targeted therapeutics?

As a β-amino alcohol derivative, it serves as a precursor for neuromodulators or allosteric regulators. For example, structural analogs are explored in dopamine receptor modulation. In vivo efficacy can be tested using rodent models of neurological disorders, paired with PET imaging to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.